molecular formula C21H19N5O3 B2911265 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-73-4

9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2911265
CAS No.: 898442-73-4
M. Wt: 389.415
InChI Key: DZNGXFMQXDGBLF-UHFFFAOYSA-N
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Description

9-(3,4-Dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number 898442-73-4) is a synthetically derived purine-6-carboxamide derivative that functions as a key research compound in the field of oncology, specifically in the investigation of non-small cell lung cancer (NSCLC) . This compound is part of a class of molecules that have been identified as inhibitors of NSCLC cell proliferation, providing a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing more potent and selective anticancer agents . Researchers utilize this purine amide to construct advanced pharmacophore models, which guide the development of subsequent analogs such as purine-6-hydroxamates and purine-6-amidoximes, designed to form enhanced hydrogen bonding with target proteins . The primary research value of this compound lies in its role in probing the biological mechanisms and signaling pathways involved in cancer cell survival. Studies on related analogs have indicated that the mechanism of action for inducing cell apoptosis may involve microtubule fragmentation and p53-mediated signaling pathways . With a molecular formula of C21H19N5O3 and a molecular weight of 389.41 g/mol, this compound is characterized by its specific structural features, including dimethylphenyl and methoxyphenyl substituents, which contribute to its biochemical properties and interaction with biological targets . It is offered for research applications exclusively and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-11-7-8-14(9-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-5-4-6-15(10-13)29-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNGXFMQXDGBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis

    Purine Core Synthesis: The purine core can be synthesized from simple precursors like formamide and cyanamide, which undergo cyclization and subsequent functionalization.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are known for their roles in cellular processes. This compound could be investigated for its potential as an enzyme inhibitor or as a modulator of nucleic acid functions.

Medicine

In medicine, purine derivatives are often explored for their therapeutic potential. This compound might be evaluated for its activity against various diseases, including cancer and viral infections, due to its ability to interact with biological macromolecules.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, nucleic acids, and receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, influencing their function and activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent differences and molecular characteristics:

Compound Name (CAS) R2 Substituent R9 Substituent Molecular Formula Molecular Weight Key Features/Properties
Target Compound 3-Methoxyphenyl 3,4-Dimethylphenyl C21H20N5O3 390.42* Enhanced lipophilicity due to methyl groups; potential metabolic stability
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-... (64440-99-9) Methyl 4-Methylphenyl C14H13N5O2 283.29 Simpler structure; discontinued commercial availability
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-... (900010-96-0) 4-Fluorophenyl 2-Ethoxyphenyl C20H16FN5O3 393.37 Fluorine enhances electronegativity; ethoxy group may reduce solubility
2-(3-Bromophenyl)-9-(4-methoxyphenyl)-... (888426-17-3) 3-Bromophenyl 4-Methoxyphenyl C19H14BrN5O3 440.20 Bromine increases molecular weight; potential halogen bonding interactions
9-(3,4-Dimethoxyphenyl)-8-oxo-2-phenyl-... (904268-83-3) Phenyl 3,4-Dimethoxyphenyl C20H17N5O4 391.40 Methoxy groups improve solubility; lacks methyl substituents

*Molecular weight calculated based on formula.

Impact of Substituents on Bioactivity and Solubility

  • Fluorine-Containing Analog (CAS 900010-96-0) : The electronegative fluorine atom may enhance binding to hydrophobic pockets in biological targets, but the ethoxy group could reduce aqueous solubility .
  • Bromine-Containing Analog (CAS 888426-17-3) : Bromine’s heavy atom effect may improve X-ray crystallography suitability but could introduce metabolic liabilities .

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898447-20-6, belongs to the purine derivative family and has garnered interest for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O5C_{21}H_{19}N_{5}O_{5} with a molecular weight of 421.4 g/mol. The structure includes multiple aromatic rings and a purine core, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC21H19N5O5
Molecular Weight421.4 g/mol
CAS Number898447-20-6

Research indicates that compounds within the purine class often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many purines act as inhibitors of key enzymes involved in nucleic acid metabolism.
  • Antiviral Activity : Certain derivatives have shown efficacy against viral infections by interfering with viral replication.
  • Antitumor Effects : Some studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.

Antiviral Activity

Several studies have explored the antiviral potential of purine derivatives. For instance, compounds similar to this compound have demonstrated activity against viruses such as hepatitis C and influenza by inhibiting viral polymerases . The mechanism typically involves competitive inhibition at the active site of these enzymes.

Antitumor Activity

Research has indicated that purine derivatives can exhibit significant antitumor properties. In vitro studies have shown that certain structural modifications enhance their cytotoxic effects against various cancer cell lines. For example, derivatives with specific substituents on the aromatic rings have been reported to induce apoptosis in breast and prostate cancer cells .

Case Studies

  • Study on Antiviral Efficacy : A study conducted on a series of purine derivatives found that modifications similar to those in this compound resulted in increased antiviral activity against HCV with IC50 values in the low micromolar range .
  • Antitumor Properties : In a recent investigation into the antitumor effects of related compounds, it was observed that specific derivatives exhibited IC50 values below 10 µM against human cancer cell lines, indicating potent cytotoxicity .

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